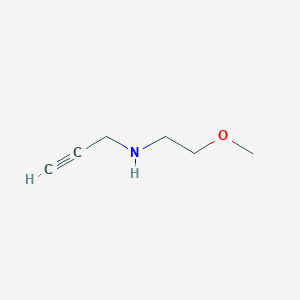

(2-Methoxyethyl)(prop-2-yn-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methoxyethyl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C6H11NO It is characterized by the presence of both a methoxyethyl group and a propynyl group attached to an amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methoxyethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in (2-Methoxyethyl)(prop-2-yn-1-yl)amine acts as a strong nucleophile, enabling substitution reactions with electrophiles. Key pathways include:

Alkylation and Arylation

Reaction with alkyl/aryl halides under basic conditions yields N-alkylated or N-arylated derivatives. For example:

2 Methoxyethyl prop 2 yn 1 yl amine+R XBaseR N 2 Methoxyethyl prop 2 yn 1 yl amine+HX

| Reagents/Conditions | Products | References |

|---|---|---|

| Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-Methyl derivatives | |

| Aryl bromides, Pd catalysis | N-Aryl functionalized compounds |

Oxidation Reactions

The propargyl group undergoes selective oxidation, influenced by the methoxyethyl substituent:

Alkyne to Ketone Oxidation

Strong oxidizing agents convert the terminal alkyne to a ketone:

R C CHKMnO H R CO OH→R CO R

| Reagents/Conditions | Products | References |

|---|---|---|

| KMnO₄ in acidic medium | 2-Methoxyethyl ketone derivatives | |

| Ozone (O₃), followed by hydrolysis | Carboxylic acids |

Cycloaddition Reactions

The alkyne participates in [2+2] and [3+2] cycloadditions, enabling access to heterocyclic frameworks:

Huisgen Cycloaddition (Click Chemistry)

Reaction with azides forms triazoles under copper catalysis:

R C CH+N R Cu I Triazole derivatives

| Reagents/Conditions | Products | References |

|---|---|---|

| CuSO₄, sodium ascorbate | 1,2,3-Triazoles |

Macrocyclization Reactions

The amine group facilitates macrocycle formation via nucleophilic attack on bifunctional electrophiles:

Tosylate-Mediated Cyclization

Reaction with ditosylates in polar aprotic solvents yields nitrogen-containing macrocycles:

Amine+Tosyl O CH O TosylBaseMacrocyclic amine+2TsOH

| Reagents/Conditions | Products | References |

|---|---|---|

| Ditosylates, DMF, K₂CO₃ | 12- to 16-membered macrocycles |

Reduction Reactions

The propargyl group is selectively reduced to alkenes or alkanes:

Partial Hydrogenation

Lindlar’s catalyst achieves cis-alkene formation:

R C CHH LindlarR CH CH

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂, Lindlar catalyst | cis-Alkenes | |

| Na/NH₃ (l) | trans-Alkenes |

Photoredox Catalysis

Recent studies highlight its role in radical-mediated transformations under visible light:

Ketyl Radical Formation

Electron transfer from photoredox catalysts (e.g., Ir complexes) generates ketyl radicals for asymmetric couplings:

R C C NR Ir ppy h Radical intermediates→Chiral amino alcohols

| Reagents/Conditions | Products | References |

|---|---|---|

| Ir(ppy)₃, CPA, blue LED | Enantioselective amino alcohols |

Applications De Recherche Scientifique

(2-Methoxyethyl)(prop-2-yn-1-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2-Methoxyethyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl and propynyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine: This compound has a similar structure but includes a methyl group instead of a hydrogen atom on the nitrogen.

2-Methoxyethylamine: Lacks the propynyl group, making it less versatile in certain chemical reactions.

Propargylamine: Contains only the propynyl group without the methoxyethyl moiety.

Uniqueness

(2-Methoxyethyl)(prop-2-yn-1-yl)amine is unique due to the presence of both the methoxyethyl and propynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds.

Activité Biologique

Chemical Structure and Properties

The structural features of (2-Methoxyethyl)(prop-2-yn-1-yl)amine contribute to its unique chemical behavior. The presence of the propynyl group is significant as it may influence the compound's reactivity and interaction with biological systems. The methoxyethyl group is believed to enhance solubility and bioavailability, making this compound a candidate for pharmacological studies.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-Methoxyethyl)(methyl)amine | C5H13NO | Contains a methyl group instead of propynyl |

| 2-Methoxyethylamine | C3H9NO | Lacks the propynyl group; simpler structure |

| (3-Methoxypropyl)(prop-2-yn-1-yl)amine | C8H15NO | Longer carbon chain; different functional groups |

| (2-Methoxyethyl)(prop-2-en-1-yl)amine | C7H13NO | Contains an alkene instead of an alkyne |

Biological Activity

Research into the biological activity of this compound suggests that it may exhibit properties similar to other alkynyl amines. Compounds with analogous structures have demonstrated potential in medicinal chemistry, particularly in drug development targeting various biological pathways.

Potential Pharmacological Effects

- Medicinal Chemistry Applications : The compound's structural similarity to known bioactive compounds indicates potential applications in developing pharmaceuticals. The methoxyethyl group may enhance interactions with biological targets.

- Inhibition Studies : While direct studies on this compound are sparse, related compounds have shown inhibitory effects on various enzymes and receptors. For instance, alkynyl amines have been explored for their ability to inhibit phospholipases and other enzymes involved in lipid metabolism .

- Cellular Studies : Preliminary studies suggest that compounds with similar structures can modulate cellular processes such as apoptosis and cell cycle regulation. For example, derivatives of alkynyl amines have been linked to anti-cancer properties through their effects on tubulin polymerization .

In Vitro Studies

Research has indicated that alkynyl amines can exhibit significant biological activities in vitro. For example:

- Antiproliferative Activity : Some derivatives have shown IC50 values indicating effective inhibition of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Structure–Activity Relationship (SAR)

The understanding of SAR in related compounds suggests that modifications in the molecular structure can lead to enhanced biological activity:

Propriétés

IUPAC Name |

N-(2-methoxyethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-7-5-6-8-2/h1,7H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMIMCSNIHXRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.